Ethyl 2-amino-3-fluorobenzoate Ethyl 2-amino-3-fluorobenzoate
Brand Name: Vulcanchem
CAS No.: 144851-84-3
VCID: VC21285432
InChI: InChI=1S/C9H10FNO2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2,11H2,1H3
SMILES: CCOC(=O)C1=C(C(=CC=C1)F)N
Molecular Formula: C9H10FNO2
Molecular Weight: 183.18 g/mol

Ethyl 2-amino-3-fluorobenzoate

CAS No.: 144851-84-3

Cat. No.: VC21285432

Molecular Formula: C9H10FNO2

Molecular Weight: 183.18 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-3-fluorobenzoate - 144851-84-3

Specification

CAS No. 144851-84-3
Molecular Formula C9H10FNO2
Molecular Weight 183.18 g/mol
IUPAC Name ethyl 2-amino-3-fluorobenzoate
Standard InChI InChI=1S/C9H10FNO2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2,11H2,1H3
Standard InChI Key QMEOQULTCQLTGQ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C(=CC=C1)F)N
Canonical SMILES CCOC(=O)C1=C(C(=CC=C1)F)N

Introduction

Chemical Structure and Properties

Ethyl 2-amino-3-fluorobenzoate (C₉H₁₀FNO₂) is characterized by its molecular weight of 183.18 g/mol . The compound features an amino group (-NH₂) at the 2-position and a fluorine atom at the 3-position of the benzoic acid scaffold, with the carboxylic acid function protected as an ethyl ester.

Molecular Identifiers

The compound has been assigned various identification codes to facilitate its referencing in chemical databases and literature:

ParameterValue
CAS Number144851-84-3
Molecular FormulaC₉H₁₀FNO₂
Molecular Weight183.18 g/mol
SMILES CodeO=C(OCC)C1=CC=CC(F)=C1N

Physicochemical Properties

Based on computational and experimental data, Ethyl 2-amino-3-fluorobenzoate exhibits the following physicochemical properties:

PropertyValue
AppearanceSolid
XLogP3~3 (estimated based on similar compounds)
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3
Topological Polar Surface Area~55-60 Ų (estimated)

The presence of both an amino group and a fluorine atom in close proximity creates interesting electronic effects that influence the compound's reactivity. The amino group serves as a nucleophilic center, while the fluorine atom, being highly electronegative, creates a region of partial positive charge on adjacent carbon atoms, making them susceptible to nucleophilic attack.

Synthesis Methods

Several synthetic approaches have been developed for the preparation of Ethyl 2-amino-3-fluorobenzoate, with variations depending on the starting materials and desired scale.

Esterification of 2-Amino-3-Fluorobenzoic Acid

The most direct approach involves the esterification of 2-amino-3-fluorobenzoic acid with ethanol in the presence of a strong acid catalyst :

  • The reaction is typically conducted under reflux conditions using sulfuric acid or hydrogen chloride as catalysts

  • Reaction times range from 12-24 hours depending on concentration and temperature

  • Purification can be achieved through recrystallization or column chromatography

Reduction of Nitro Precursors

Another common synthetic route involves the reduction of ethyl 2-nitro-3-fluorobenzoate:

  • Hydrogenation using palladium on carbon (Pd/C) as catalyst

  • Reduction using iron or zinc in acidic conditions

  • Selective reduction systems such as tin(II) chloride

By analogy to the synthesis of related compounds, the reduction of the nitro group typically proceeds with high yields (>90%) under mild conditions .

Industrial Production Methods

For larger scale production, continuous flow reactors are employed to ensure precise control over reaction conditions and to enhance safety and efficiency . These methods often utilize:

  • Optimized catalyst systems for improved selectivity

  • Controlled addition of reagents to minimize side reactions

  • In-line purification to streamline the production process

Applications in Research and Industry

Ethyl 2-amino-3-fluorobenzoate has found numerous applications across various fields, particularly in medicinal chemistry and organic synthesis.

Pharmaceutical Applications

The compound serves as a valuable intermediate in the synthesis of pharmaceutically active molecules:

  • The amino group provides a versatile handle for further functionalization through acylation, alkylation, or formation of heterocycles

  • The fluorine atom enhances metabolic stability and binding affinity in drug candidates

  • The ester group can undergo various transformations to yield additional functional groups

Role in Organic Synthesis

As a building block in organic synthesis, Ethyl 2-amino-3-fluorobenzoate contributes to the preparation of:

  • Fluorinated heterocycles with potential biological activity

  • Liquid crystal components for display technologies

  • Functionalized benzoic acid derivatives for various applications

Research Applications

The unique structural features of Ethyl 2-amino-3-fluorobenzoate make it valuable for studying:

  • Effects of fluorine substitution on aromatic reactivity

  • Structure-activity relationships in drug design

  • Hydrogen bonding patterns in crystal engineering

Biological Activity

The biological activity of Ethyl 2-amino-3-fluorobenzoate stems from its structural features that enable specific interactions with biological targets.

Interactions with Biological Targets

The compound's ability to interact with enzymes and receptors is influenced by:

  • The amino group facilitating hydrogen bonding interactions with protein residues

  • The fluorine atom enhancing binding affinity through halogen bonding

  • The aromatic core enabling π-π stacking with aromatic amino acids in protein binding sites

Comparative Analysis with Similar Compounds

Ethyl 2-amino-3-fluorobenzoate belongs to a family of fluorinated aminobenzoate esters. Comparing it with structural analogs provides insights into structure-activity relationships and physicochemical trends.

Comparison with Isomeric Compounds

Table 1 compares Ethyl 2-amino-3-fluorobenzoate with its positional isomers:

CompoundCAS NumberKey Structural DifferenceNotable Property Differences
Ethyl 2-amino-3-fluorobenzoate144851-84-3Fluorine at 3-positionReference compound
Ethyl 2-amino-4-fluorobenzoate117324-05-7Fluorine at 4-positionDifferent hydrogen bonding pattern
Ethyl 2-amino-5-fluorobenzoate446-32-2Fluorine at 5-positionLess steric hindrance around amino group
Ethyl 2-amino-6-fluorobenzoate-Fluorine at 6-positionPotential intramolecular hydrogen bonding

Comparison with Methyl Ester Analogs

The ethyl ester can be compared with the corresponding methyl ester:

CompoundCAS NumberDifferenceEffect on Properties
Ethyl 2-amino-3-fluorobenzoate144851-84-3Ethyl esterReference compound
Methyl 2-amino-3-fluorobenzoate144851-82-1 Methyl esterSlightly higher polarity, lower lipophilicity

This comparison illustrates how minor structural modifications can influence the compound's physicochemical and potentially biological properties.

Recent Research and Future Directions

Recent research involving Ethyl 2-amino-3-fluorobenzoate has explored its utility in various domains:

Synthetic Applications

Novel methodologies have been developed for:

  • Selective functionalization of the amino group

  • Incorporation into complex molecular frameworks

  • Use in cross-coupling reactions to create elaborate structures

Future Research Directions

Future investigations may focus on:

  • Comprehensive evaluation of biological activities

  • Development of sustainable synthetic routes

  • Exploration of applications in materials science

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